N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline

physicochemical_properties medicinal_chemistry drug_design

N-[(5-Methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline (CAS 1493279-30-3; molecular formula C₁₅H₁₅N₃O; molecular weight 253.30 g/mol) is a synthetic small-molecule benzimidazole derivative featuring a 5-methoxy substituent on the benzimidazole core and an anilinomethyl group tethered at the 2-position via a methylene (–CH₂–) linker. This compound belongs to the broader class of 2-(anilinomethyl)benzimidazoles, a scaffold recognized in medicinal chemistry for its capacity to engage diverse biological targets through both the benzimidazole NH (hydrogen-bond donor) and the aniline NH (hydrogen-bond donor), with the 5-methoxy group contributing an additional hydrogen-bond acceptor site and modulating the electron density of the fused heterocyclic system.

Molecular Formula C15H15N3O
Molecular Weight 253.3 g/mol
CAS No. 1493279-30-3
Cat. No. B1375240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline
CAS1493279-30-3
Molecular FormulaC15H15N3O
Molecular Weight253.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N2)CNC3=CC=CC=C3
InChIInChI=1S/C15H15N3O/c1-19-12-7-8-13-14(9-12)18-15(17-13)10-16-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3,(H,17,18)
InChIKeyDDWJCDANZNOLKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(5-Methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline (CAS 1493279-30-3): Core Chemical Identity and Procurement-Relevant Profile


N-[(5-Methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline (CAS 1493279-30-3; molecular formula C₁₅H₁₅N₃O; molecular weight 253.30 g/mol) is a synthetic small-molecule benzimidazole derivative featuring a 5-methoxy substituent on the benzimidazole core and an anilinomethyl group tethered at the 2-position via a methylene (–CH₂–) linker . This compound belongs to the broader class of 2-(anilinomethyl)benzimidazoles, a scaffold recognized in medicinal chemistry for its capacity to engage diverse biological targets through both the benzimidazole NH (hydrogen-bond donor) and the aniline NH (hydrogen-bond donor), with the 5-methoxy group contributing an additional hydrogen-bond acceptor site and modulating the electron density of the fused heterocyclic system [1]. It is commercially available at research-grade purity (≥95%) from multiple suppliers and is primarily utilized as a building block, reference standard, or screening library component .

Why Generic Substitution of N-[(5-Methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline with Close Benzimidazole-Aniline Analogs Is Scientifically Unwarranted


The 5-methoxy group and the methylene (–CH₂–) linker between the benzimidazole C2 and the aniline nitrogen are not inert structural decorations; they are decisive determinants of molecular recognition, electronic distribution, and pharmacokinetic behavior. Substituting the target compound with the des-methoxy analog N-(1H-benzimidazol-2-ylmethyl)aniline (CAS 5805-59-4) removes one hydrogen-bond acceptor and alters the π-electron density of the benzimidazole ring system, which directly impacts target-binding affinity and selectivity profiles established for related benzimidazole series [1]. Conversely, replacing it with 4-(5-methoxy-1H-benzo[d]imidazol-2-yl)aniline (CAS 366012-74-0)—which eliminates the methylene spacer and attaches the aniline directly to the C2 position—changes both the conformational flexibility (loss of the tetrahedral sp³ carbon) and the pKₐ of the aniline NH, fundamentally altering the protonation state at physiological pH . Class-level structure–activity relationship (SAR) evidence from benzimidazole glycogen phosphorylase inhibitors demonstrates that even minor substituent alterations (e.g., aryl sulfonyl vs. p-tolyl) shift IC₅₀ values by measurable margins, underscoring that untested analog substitution risks loss of activity or introduction of off-target effects [1].

Quantitative Differentiation Evidence for N-[(5-Methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline Versus Closest Structural Analogs


Molecular Weight and Hydrogen-Bond Acceptor Count Differentiate the Target Compound from the Des-Methoxy Analog (CAS 5805-59-4)

The target compound (C₁₅H₁₅N₃O, MW 253.30) possesses one additional hydrogen-bond acceptor (HBA = 3) compared to the des-methoxy analog N-(1H-benzimidazol-2-ylmethyl)aniline (CAS 5805-59-4; C₁₄H₁₃N₃, MW 223.27; HBA = 2), attributable to the 5-methoxy oxygen atom . This additional HBA site introduces a polarity gradient and altered solvation free energy that cannot be replicated by the unsubstituted parent scaffold [1].

physicochemical_properties medicinal_chemistry drug_design

Conformational Flexibility at the C2-Methylene Linker Distinguishes the Target Compound from Directly-Coupled 2-Anilinobenzimidazoles

The target compound incorporates an sp³-hybridized methylene bridge (–CH₂–) between the benzimidazole C2 and the aniline nitrogen, enabling free rotation around the C2–CH₂ and CH₂–NH bonds, with an estimated dihedral angle range of 60°–180° for the aniline ring relative to the benzimidazole plane in solution . In contrast, 4-(5-methoxy-1H-benzo[d]imidazol-2-yl)aniline (CAS 366012-74-0) features a direct sp²–sp² C2–aryl bond that restricts the aniline ring to near-coplanarity with the benzimidazole system (estimated torsional barrier > 10 kcal/mol) .

conformational_analysis structure-based_design medicinal_chemistry

Vendor-Certified Purity Specification Enables Reproducible Procurement for Screening and Synthesis

The target compound is commercially supplied at a certified purity of 95% (LC/MS or NMR-validated) by multiple independent vendors, ensuring lot-to-lot consistency for reproducible biological assay results . In contrast, the des-methoxy analog (CAS 5805-59-4) is typically offered at 98% purity, but its supplier landscape is narrower, limiting sourcing flexibility and competitive pricing for large-scale procurement .

quality_control procurement chemical_biology

Class-Level SAR: 5-Methoxy Substitution on the Benzimidazole Core Modulates Biological Activity Relative to Unsubstituted Analogs

In the series of (benzimidazol-2-yl)-aniline derivatives evaluated as glycogen phosphorylase (GP) inhibitors by Galal et al. (2016), systematic variation of substituents on the benzimidazole core and aniline ring produced IC₅₀ values spanning from 324 μM (arylsulfonyl derivative 7) to >600 μM (less active congeners), with the parent 4-(1H-benzo[d]imidazol-2-yl)aniline (1) serving as the baseline scaffold [1]. Although the target compound was not directly tested in this study, the class-level SAR demonstrates that electron-donating substituents (such as 5-methoxy) on the benzimidazole ring can shift inhibitory potency by 1.5- to 2-fold relative to unsubstituted analogs through modulation of ring electron density and hydrogen-bonding patterns [1].

structure-activity_relationship benzimidazole_pharmacology enzyme_inhibition

Defined Application Scenarios for N-[(5-Methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline Based on Verified Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Conformationally Flexible 2-(Anilinomethyl)benzimidazole Scaffold with a Polar 5-Methoxy Handle

In hit-to-lead campaigns where the target binding site accommodates an out-of-plane aniline ring orientation, the methylene linker (–CH₂–) of this compound provides critical conformational adaptability (two freely rotatable bonds) that is absent in directly-coupled 2-anilinobenzimidazoles such as CAS 366012-74-0 . The 5-methoxy group simultaneously contributes an additional hydrogen-bond acceptor for engaging polar residues or structured water molecules in the binding pocket, a feature unavailable in the des-methoxy analog CAS 5805-59-4 . This combination makes the compound a suitable core scaffold for structure-based design programs targeting enzymes or receptors with deep, solvent-exposed binding clefts.

Chemical Biology Probe Development Where the 5-Methoxy Substituent Serves as a Spectroscopic or Affinity Handle

The methoxy group at the 5-position of the benzimidazole ring provides a distinct ¹H-NMR singlet (δ ~3.8 ppm) and a ¹³C-NMR resonance (~55 ppm) that can serve as a convenient spectroscopic marker for monitoring compound integrity, metabolite formation, or protein-ligand interactions via ligand-observe NMR experiments . In chemical probe campaigns, this structural feature distinguishes the compound from unsubstituted benzimidazole analogs that lack an equivalent built-in reporter group, enabling more facile biophysical assay development without requiring additional isotopic labeling or fluorophore conjugation.

Synthetic Methodology Development Leveraging the Benzimidazole NH and Aniline NH as Orthogonal Functionalization Sites

The compound possesses two chemically distinct secondary amine functionalities: the benzimidazole endocyclic NH (pKₐ ~12–13, relatively acidic) and the exocyclic aniline NH (pKₐ ~25–27 for the conjugate acid of the aniline, ~4.6 for the anilinium ion), enabling sequential orthogonal derivatization strategies . The 5-methoxy group further electronically differentiates the C4 and C6 positions of the benzimidazole ring for electrophilic aromatic substitution, providing a distinct regiochemical outcome compared to the des-methoxy analog (CAS 5805-59-4) . This scenario is relevant for combinatorial library synthesis and parallel medicinal chemistry campaigns requiring site-selective functionalization.

Procurement for Screening Library Augmentation Where Scaffold Diversity and Supplier Redundancy Are Prioritized

With documented availability from ≥3 independent suppliers at certified purity (≥95%), this compound meets the procurement criteria for medium- to high-throughput screening library inclusion: supplier redundancy mitigates single-source supply chain risk, while the benzimidazole–CH₂–aniline scaffold topology occupies a distinct region of chemical space compared to the more common directly-linked 2-arylbenzimidazole chemotype . The 5-methoxy substituent further differentiates it from the des-methoxy congener (CAS 5805-59-4), which has a narrower supplier base . This scenario is directly supported by the vendor purity and supplier diversity evidence established in Section 3.

Quote Request

Request a Quote for N-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.